(3S)-1-(3-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid
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Overview
Description
(3S)-1-(3-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid is a complex organic compound that belongs to the beta-carboline family. This compound is characterized by its unique structure, which includes a fluorophenyl group and a tetrahydro-beta-carboline core. Beta-carbolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1-(3-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid typically involves multi-step organic reactions One common method includes the Pictet-Spengler reaction, where an aldehyde or ketone reacts with a tryptamine derivative in the presence of an acid catalyst to form the tetrahydro-beta-carboline core
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Purification processes, including crystallization and chromatography, are crucial to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
(3S)-1-(3-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be used to modify the carboxylic acid group or other functional groups, typically employing reducing agents such as lithium aluminum hydride.
Substitution: Halogenation, nitration, and other substitution reactions can be performed to introduce new substituents onto the aromatic ring or other parts of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substitution reagents: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens or nitro groups, onto the molecule.
Scientific Research Applications
(3S)-1-(3-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a model compound in reaction mechanism studies.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (3S)-1-(3-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. This compound can bind to various receptors and enzymes, modulating their activity and leading to a range of biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain, affecting neurological function.
Comparison with Similar Compounds
Similar Compounds
- (3S)-1-(3-chlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid
- (3S)-1-(3-bromophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid
- (3S)-1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid
Uniqueness
The uniqueness of (3S)-1-(3-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid lies in its fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
(3S)-1-(3-fluorophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2/c19-11-5-3-4-10(8-11)16-17-13(9-15(21-16)18(22)23)12-6-1-2-7-14(12)20-17/h1-8,15-16,20-21H,9H2,(H,22,23)/t15-,16?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZRREACPAUAYLH-VYRBHSGPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(C2=C1C3=CC=CC=C3N2)C4=CC(=CC=C4)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NC(C2=C1C3=CC=CC=C3N2)C4=CC(=CC=C4)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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